1',3'-Dihydrospiro[azetidine-2,2'-indene]
Description
Significance of Spirocyclic Frameworks in Contemporary Organic Chemistry
Spirocyclic frameworks are a class of molecules characterized by two or more rings connected by a single, shared atom known as the spiro atom. wikipedia.org This structural feature imparts a distinct three-dimensional geometry, which is of significant interest in contemporary organic and medicinal chemistry. bldpharm.com Unlike fused or bridged ring systems, the perpendicular orientation of the rings around the spiro center creates a rigid and well-defined spatial arrangement. nih.gov
The rigidity of spirocyclic scaffolds limits the conformational flexibility of a molecule. nih.govenamine.net This pre-organization can lead to a lower entropy penalty upon binding to a biological target, potentially increasing binding affinity and potency. enamine.net Furthermore, the introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with successful clinical outcomes in drug development. bldpharm.com A higher Fsp3 value is associated with improved physicochemical properties, such as increased solubility and metabolic stability, while moving away from the "flat" structures common in many traditional drug molecules. bldpharm.com Consequently, spirocyclic motifs are increasingly recognized as "privileged scaffolds" in drug discovery, serving as valuable starting points for the design of novel therapeutics. researchgate.netresearchgate.net
Key Advantages of Spirocyclic Frameworks in Drug Design
| Feature | Description | Impact on Drug Design |
|---|---|---|
| Three-Dimensionality | Rings are arranged in perpendicular planes around a central spiro atom. | Allows for exploration of three-dimensional chemical space, potentially improving ligand-receptor complementarity. bldpharm.com |
| Conformational Rigidity | The spiro junction restricts the rotation of the constituent rings. | Reduces the entropic penalty of binding to a target, which can enhance potency and selectivity. nih.govenamine.net |
| Increased Fsp3 Character | The quaternary spiro carbon increases the ratio of sp3 to sp2 hybridized carbons. | Often leads to improved physicochemical properties such as solubility, metabolic stability, and clinical success rates. bldpharm.com |
| Novelty and IP Space | Provides access to unique molecular shapes and scaffolds. | Offers opportunities for creating novel intellectual property and overcoming existing patent limitations. nih.gov |
Overview of Azetidine (B1206935) and Indene (B144670) Ring Systems in Chemical Research
The spiro[azetidine-indene] scaffold is constructed from two key heterocyclic and carbocyclic systems: azetidine and indene.
Azetidine: Azetidine is a four-membered, nitrogen-containing saturated heterocycle. enamine.net It is considered one of the most important small-ring heterocycles in medicinal chemistry and organic synthesis. rsc.orgrsc.org The ring possesses considerable strain, which, while making it more stable and easier to handle than its three-membered aziridine counterpart, also provides unique, strain-driven reactivity that can be harnessed in chemical synthesis. rsc.orgrsc.org The azetidine motif is found in numerous natural products and synthetic pharmaceuticals. medwinpublishers.com Its incorporation into molecular structures can lead to favorable properties, including improved metabolic stability and the ability to act as a bioisostere for other functional groups. nih.gov The defined geometry of the azetidine ring also helps to constrain the conformation of molecules, which is advantageous in drug design. enamine.net
Indene: Indene is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. wikipedia.org It is naturally found in coal tar and is primarily used in the industrial production of indene/coumarone-indene resins. wikipedia.orgtaylorandfrancis.com In the context of medicinal chemistry, substituted indene and its reduced form, indane, are important structural motifs present in a variety of biologically active compounds. wikipedia.org The planar and rigid nature of the indene system, combined with its aromaticity, provides a scaffold for the precise positioning of functional groups to interact with biological targets. taylorandfrancis.com Recent research has also explored the synthetic utility of indene in reactions such as ring expansion to form functionalized naphthalenes. nih.govresearchgate.net
Unique Features of Spiro[azetidine-indene] Architectures
The fusion of azetidine and indene rings through a spirocyclic linkage in 1',3'-Dihydrospiro[azetidine-2,2'-indene] creates a unique molecular architecture with distinct features. This scaffold combines the conformational rigidity and three-dimensionality of a spirocycle with the chemical properties of both the strained azetidine ring and the aromatic indene system.
The resulting structure is a rigid, three-dimensional framework where the four-membered azetidine ring is positioned perpendicularly to the plane of the indene system. This arrangement allows for precise, vectorially defined placement of substituents, which is a key advantage in designing molecules for specific biological interactions. Structurally similar compounds, such as spiro[azetidine-2,3'-indoline]-2',4-diones, have been synthesized and investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.orgscilit.comnih.gov The synthesis of these related scaffolds often involves methods like the Staudinger ketene-imine cycloaddition. nih.gov
The spiro[azetidine-indene] core provides a novel entry into underexplored chemical space. The inherent strain of the azetidine ring offers potential for further chemical modification, while the indene portion provides a rigid anchor and opportunities for aromatic substitution. This combination makes the 1',3'-Dihydrospiro[azetidine-2,2'-indene] scaffold an attractive template for the development of new chemical entities in medicinal chemistry and materials science.
Physicochemical Properties of 1',3'-Dihydrospiro[azetidine-2,2'-indene]
| Property | Value |
|---|---|
| CAS Number | 25072-61-1 bldpharm.com |
| Molecular Formula | C11H13N bldpharm.com |
| Molecular Weight | 159.23 g/mol bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-azetidine] |
InChI |
InChI=1S/C11H13N/c1-2-4-10-8-11(5-6-12-11)7-9(10)3-1/h1-4,12H,5-8H2 |
InChI Key |
AMPKSNZENGVDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Ii. Nomenclature and Structural Characterization of 1 ,3 Dihydrospiro Azetidine 2,2 Indene
Systematic Nomenclature and Isomeric Considerations for Dihydrospiro[azetidine-indene] Compounds
The systematic name 1',3'-Dihydrospiro[azetidine-2,2'-indene] is derived according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the specific structural features of the molecule:
Spiro : This prefix indicates that the two ring systems share a single common atom.
[azetidine-2,2'-indene] : This part, enclosed in brackets, identifies the two parent heterocyclic and carbocyclic systems. The numbers 2 and 2' specify the points of attachment to the spiro atom. The azetidine (B1206935) ring is connected at its carbon atom numbered 2, and the indene (B144670) ring is connected at its carbon atom numbered 2'. By convention, the atoms of the second-named ring system are distinguished with primed numbers.
1',3'-Dihydro : This prefix specifies the level of saturation in the indene ring system. The "dihydro" indicates the addition of two hydrogen atoms, and the locants 1' and 3' denote the positions where this saturation occurs, resulting in a saturated five-membered ring fused to the benzene ring (an indane moiety).
The numbering of a spiro system follows a specific set of rules. For heterocyclic spiro compounds where at least one component is a fused polycyclic system, the established numbering of the individual components is retained, and the spiro atom is given the lowest possible number.
Several isomers of this compound are possible, differing in the point of spiro-fusion or the degree of saturation. For instance, Spiro[azetidine-3,2'-indene] would have the spiro-junction at the C3 position of the azetidine ring. If the indene ring were fully unsaturated, the compound would be named Spiro[azetidine-2,2'-indene] . Each of these isomers would exhibit distinct chemical and physical properties due to the altered spatial arrangement of the atoms.
Structural Features of the Azetidine Moiety within the Spiro System
The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. nih.gov This small ring is characterized by significant ring strain, which influences its geometry. Unlike the highly strained three-membered aziridine ring, the four-membered azetidine ring is not planar; it adopts a puckered conformation to relieve some of the torsional strain. This puckering results in a dihedral angle between the ring atoms. Computational studies on azetidine derivatives have explored this conformational behavior.
| Parameter | Typical Value |
|---|---|
| C-N Bond Length | ~1.47 Å |
| C-C Bond Length | ~1.55 Å |
| Internal C-N-C Angle | ~90° |
| Internal N-C-C Angle | ~88-90° |
| Ring Puckering Dihedral Angle | Variable, can be ~37° for unsubstituted azetidine |
The rigidity imposed by the spirocyclic structure can influence the local chemical environment of the nitrogen atom, affecting its basicity and nucleophilicity compared to non-spirocyclic azetidines.
Structural Features of the Dihydroindene Moiety within the Spiro System
The 1',3'-dihydroindene portion of the molecule is more commonly known as an indane system. It consists of a benzene ring fused to a five-membered cyclopentane ring. In this specific compound, the spiro atom is at the 2'-position of the indane ring.
Similar to cyclobutane, the five-membered cyclopentane ring is not planar. It adopts non-planar conformations to minimize torsional strain arising from eclipsing C-H bonds. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. In the spiro[azetidine-2,2'-indene] system, the indane moiety's conformation will be influenced by the rigid spiro-junction. The fusion to the planar benzene ring already introduces significant conformational constraints. The additional spiro-linkage at C2' further locks the five-membered ring into a specific, likely distorted, envelope or twist conformation.
| Parameter | Typical Value |
|---|---|
| C(sp³)-C(sp³) Bond Length | ~1.54 Å |
| C(sp²)-C(sp³) Bond Length | ~1.51 Å |
| Internal C-C-C Angle (in 5-membered ring) | ~104-106° |
| Conformation of 5-membered ring | Envelope or Twist |
Stereochemical Implications of the Spirocenter
Spiro compounds can exhibit a unique form of chirality centered at the spiro atom, even in the absence of traditional chiral centers with four different substituents. This is a form of axial chirality. The spiro atom in 1',3'-Dihydrospiro[azetidine-2,2'-indene] (C2 of the azetidine, C2' of the indane) is a stereogenic center.
The two rings connected at the spiro atom are generally considered to lie in planes that are perpendicular to each other. For 1',3'-Dihydrospiro[azetidine-2,2'-indene], if the molecule as a whole lacks a plane of symmetry or a center of inversion, it will be chiral and exist as a pair of non-superimposable mirror images, known as enantiomers. Given the structure of this compound, with no plane of symmetry passing through the spiro atom, it is indeed a chiral molecule.
The absolute configuration of the spirocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, with modifications to handle the cyclic substituents. The assignment can be complex, but it leads to the designation of the enantiomers as (R) and (S).
If substituents were to be introduced on either the azetidine or the indane ring, additional stereocenters could be created. This would lead to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and can exhibit different biological activities. For example, the synthesis of related spiro[azetidine-indoline]diones has been shown to produce different diastereomers, and molecular docking studies have indicated that these stereoisomers can have distinct binding modes with biological targets. nih.gov
Iv. Mechanistic Investigations of Spiro Azetidine Indene Formation
Elucidation of Reaction Pathways in Cycloaddition Reactions
Cycloaddition reactions, particularly the aza Paternò–Büchi reaction, represent a prominent method for the synthesis of the azetidine (B1206935) ring in the spiro[azetidine-indene] system. This [2+2] photocycloaddition between an imine and an alkene, in this case, an indene (B144670) derivative, is a photochemically driven process. The elucidation of its reaction pathways involves a deep understanding of triplet energy transfer, the nature of diradical intermediates, and the role of frontier molecular orbitals.
The photochemical formation of the azetidine ring in spiro[azetidine-indene] systems often proceeds via a triplet excited state. Direct irradiation of the imine component can lead to its excitation, but this is often inefficient due to competing non-radiative decay pathways such as E/Z isomerization. A more effective and commonly employed strategy is the use of a photosensitizer to facilitate the population of the imine's triplet state through a process known as triplet energy transfer. nih.govnih.gov
The mechanism of triplet energy transfer involves the absorption of light by a sensitizer (B1316253) molecule, which then undergoes efficient intersystem crossing (ISC) to its triplet state. This triplet sensitizer can then transfer its energy to a ground-state imine molecule, promoting it to its triplet state while the sensitizer returns to its ground state. nih.gov For this energy transfer to be efficient, the triplet energy (ET) of the sensitizer must be greater than that of the imine.
A variety of photosensitizers have been employed for such transformations, with their selection being critical for the reaction's success. The choice of sensitizer influences the reaction efficiency and can also play a role in the stereochemical outcome of the cycloaddition.
Table 1: Triplet Energies of Common Photosensitizers
| Photosensitizer | Triplet Energy (ET) (kcal/mol) |
|---|---|
| Acetone | 78-82 |
| Benzophenone | 69 |
| Thioxanthone | 65.5 |
The sensitized excitation of the imine to its triplet state is a key step that initiates the subsequent cycloaddition with the indene derivative to form the spirocyclic product.
Once the imine is in its triplet excited state, the [2+2] cycloaddition with an alkene does not occur in a concerted fashion but rather through a stepwise mechanism involving the formation of diradical intermediates. The triplet imine adds to the indene double bond to form a 1,4-diradical intermediate. nih.gov This diradical species is a key intermediate that dictates the regioselectivity and stereoselectivity of the final product.
The formation of the more stable diradical is generally favored. In the case of the reaction between a triplet imine and indene, the initial C-C bond formation can occur at either of the two carbons of the indene double bond, leading to two possible regioisomeric diradicals. The stability of these diradicals is influenced by the substituents on both the imine and the indene.
Following its formation, the triplet diradical must undergo intersystem crossing (ISC) to the singlet state before the final spin-allowed C-N bond formation can occur to close the four-membered azetidine ring. The lifetime of the diradical intermediate and the rate of ISC can be influenced by various factors, including the presence of heavy atoms and the conformational flexibility of the intermediate. Computational studies have been instrumental in understanding the potential energy surfaces of these diradical intermediates and the transition states connecting them to the final product.
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the feasibility and regioselectivity of cycloaddition reactions. mdpi.com In the context of the aza Paternò–Büchi reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species is considered.
In a typical photochemical [2+2] cycloaddition, the reaction is initiated by the excitation of one of the components. In the case of triplet sensitization of the imine, the relevant orbitals for the initial interaction with the ground-state indene would be the singly occupied molecular orbitals (SOMOs) of the triplet imine and the HOMO or LUMO of the indene.
The relative energies of the frontier orbitals of the imine and the indene derivative determine the feasibility of the reaction. A smaller energy gap between the interacting orbitals leads to a more favorable interaction and a lower activation barrier for the reaction. The coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict the regioselectivity of the cycloaddition. The atoms with the largest orbital coefficients are expected to form the new sigma bonds. Recent studies have shown that matching the frontier molecular orbital energies of the reactants is crucial for the success of visible-light-mediated aza Paternò–Büchi reactions. researchgate.net
Mechanisms of Metal-Catalyzed Transformations
Metal catalysis offers an alternative and powerful approach to the synthesis of spiro[azetidine-indene] and related spirocyclic systems. These methods often involve C-H activation and subsequent annulation reactions, providing a highly atom-economical route to the desired products.
Transition metal catalysts, particularly those based on rhodium and palladium, have been extensively used for the synthesis of spiro-indene derivatives through C-H activation. nih.govsnnu.edu.cn A plausible mechanistic cycle for the formation of a spiro[azetidine-indene] core via this pathway would involve the following key steps:
C-H Activation: The metal catalyst, often in a high oxidation state (e.g., Rh(III)), coordinates to a directing group on the substrate and activates a C-H bond on the aromatic ring, forming a metallacyclic intermediate.
Coordination and Insertion: An incoming coupling partner, such as an alkyne or an alkene, coordinates to the metal center. This is followed by migratory insertion of the unsaturated partner into the metal-carbon bond of the metallacycle.
Reductive Elimination: The final step involves the reductive elimination of the metal catalyst, which forms the new C-C or C-N bond, closing the spirocyclic ring and regenerating the active catalyst.
The choice of the metal catalyst, ligands, and reaction conditions is critical in controlling the efficiency and selectivity of these transformations. The directing group plays a crucial role in determining the site of C-H activation and often remains in the final product or is cleaved in a subsequent step.
Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of spiro[azetidine-indoline] derivatives, which are structurally related to spiro[azetidine-indene]s. nih.gov These reactions can proceed through the formation of organocopper(I) intermediates. For instance, in the copper(I)-catalyzed Kinugasa/C-C coupling cascade reaction, a copper(I) acetylide is initially formed, which then undergoes a cycloaddition with a nitrone to generate a copper-containing intermediate. This intermediate can then undergo an intramolecular C-C bond formation to yield the spirocyclic product. nih.gov While this has been demonstrated for spiro[azetidine-indoline]s, the involvement of similar organocopper(I) intermediates in the synthesis of 1',3'-Dihydrospiro[azetidine-2,2'-indene] is a plausible area for further investigation.
Stereochemical Control Mechanisms
The construction of the spiro[azetidine-indene] core often generates stereocenters, making the control of stereochemistry a paramount challenge. Researchers have explored various strategies to influence the spatial orientation of substituents, leading to the selective formation of desired stereoisomers. These investigations are fundamental to creating compounds with specific biological activities, as the therapeutic efficacy of chiral molecules is often dependent on their stereochemical configuration.
The relative configuration of stereocenters in the spiro[azetidine-indene] system is determined during the crucial cyclization step. Diastereoselectivity in these reactions is often dictated by the specific reaction pathway, such as the Staudinger ketene-imine cycloaddition. rsc.org
In the synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones, a derivative of the spiro[azetidine-indene] family, the choice of reaction conditions has been shown to reverse the diastereoselectivity of the lactam formation. rsc.orgnih.gov One approach involves the one-pot reaction of substituted acetic acids with Schiff bases in the presence of oxalyl chloride. This method can favor the formation of cis-isomers. nih.gov In contrast, a more traditional method where the ketene (B1206846) is generated from a pre-synthesized acyl chloride often leads to the preferential formation of the trans-diastereomer. nih.gov
Quantum-chemical calculations have provided insight into the origins of this selectivity. The diastereomeric outcome is linked to the geometry of the imine precursor (E vs. Z isomers) and the trajectory of the ketene attack. nih.gov For the E-imine, the transition state leading to the trans-product (2R,3S) is slightly lower in energy than the one leading to the cis-product (2R,3R). Conversely, for the Z-imine, the calculations indicate a strong preference for the formation of the cis-product. nih.gov This suggests that the diastereomeric ratio of the final product is directly influenced by the isomeric ratio of the Schiff base starting material. nih.gov The inherent rigidity of the spirocyclic framework also plays a role, reducing the conformational entropy penalty during interactions. nih.govrsc.org
| Reaction Method | Key Reagents | Predominant Diastereomer | Reference |
|---|---|---|---|
| One-Pot Staudinger Cycloaddition | Acetic Acid, Schiff Base, Oxalyl Chloride | cis | nih.gov |
| Traditional Staudinger Cycloaddition | Acyl Chloride, Schiff Base, Et3N | trans | nih.gov |
The synthesis of specific enantiomers of spiro[azetidine-indene] derivatives is predominantly achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.
One successful strategy involves the use of chiral phase-transfer (PT) catalysts. In the synthesis of spiro-3,2′-azetidine oxindoles, a novel cinchona alkaloid-derived catalyst containing a pentafluorosulfanyl (SF5) group has been employed. nih.govnih.gov This catalyst facilitates an intramolecular C-C bond formation, achieving high enantioselectivity with an enantiomeric ratio (er) of up to 2:98. nih.govresearchgate.net Control experiments suggest an interfacial phase-transfer mechanism is at play, where the catalytic asymmetric induction occurs through the activation of a chloride leaving group by the chiral cation of the catalyst. nih.govnih.gov
Another powerful method is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. This approach has been used to access densely functionalized chiral spiro[azetidine-3,3′-indoline]-2,2′-diones in good yields and with high enantioselectivity. nih.gov This reaction represents a significant advance as the asymmetric synthesis of this particular spiro[azetidine-indoline] scaffold was previously unexplored. nih.gov
Furthermore, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been developed for the synthesis of chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.com This method traps π-allyl-Pd 1,4-dipoles with ketenes generated in situ, leading to products with high enantio- and diastereoselectivities (up to 97% ee and 19:1 dr). oaepublish.com
| Catalytic System | Reaction Type | Product Scaffold | Achieved Selectivity | Reference |
|---|---|---|---|---|
| SF5-containing Cinchona Alkaloid (PT Catalyst) | Intramolecular C-C Bond Formation | Spiro-3,2′-azetidine oxindoles | Up to 2:98 er | nih.govnih.govresearchgate.net |
| Copper(I) / Chiral Ligand | Asymmetric Kinugasa/Aryl C-C Coupling Cascade | Spiro[azetidine-3,3′-indoline]-2,2′-diones | High enantioselectivity | nih.gov |
| Palladium / Chiral Ligand | Asymmetric (4 + 2) Dipolar Cyclization | Chiral Spiro-indenes | Up to 97% ee, 19:1 dr | oaepublish.com |
The conformation of reactants and intermediates is a critical factor that influences the stereochemical outcome of spiro[azetidine-indene] formation. The rigid, three-dimensional structure of the spirocyclic system inherently limits conformational freedom, which can be leveraged to control selectivity. nih.govrsc.org
In the Staudinger reaction, the stereoselectivity is profoundly influenced by the conformation of the imine (E/Z isomerism) and the subsequent zwitterionic intermediate. nih.gov As computational studies have shown, the relative stability of the transition states leading to the cis and trans products is dependent on the initial imine geometry. nih.gov The attack of the ketene on the different faces of the C=N bond of the E or Z imine leads to different diastereomeric intermediates, and the activation barriers for the subsequent ring-closing step determine the final product ratio. For the E-imine, cyclization of the intermediate leading to the trans-product proceeds with a lower activation barrier compared to the intermediate for the cis-product. nih.gov This demonstrates a clear link between the conformation of the acyclic precursor and the stereochemistry of the final cyclic product.
The inherent rigidity of the spirocyclic framework is a defining characteristic. This rigidity minimizes the conformational entropy penalty when the molecule interacts with other entities, such as a biological target. rsc.org This structural feature is not only important for the molecule's final application but also plays a crucial role during its synthesis. The constrained nature of the transition states in cycloaddition reactions involving spirocyclic systems often leads to high diastereoselectivity because only a limited number of approach trajectories are sterically feasible. nih.gov
V. Derivatization and Functionalization of the 1 ,3 Dihydrospiro Azetidine 2,2 Indene Core
Strategies for Post-Cyclization Functionalization
Once the core spirocyclic framework is synthesized, post-cyclization functionalization offers a versatile approach to generate a library of analogues. These strategies are critical as they allow for the introduction of chemical diversity from a common intermediate. The primary sites for functionalization are the nitrogen atom of the azetidine (B1206935) ring and the C-H bonds on both the heterocyclic and carbocyclic portions of the molecule.
Key strategies include:
N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine is a prime target for derivatization. Standard reactions such as acylation, alkylation, sulfonylation, and arylation can be employed to introduce a wide array of substituents. These modifications can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds.
C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation presents a modern approach to selectively functionalize the azetidine or indane rings. This allows for the introduction of substituents at positions that are otherwise difficult to access.
Functional Group Interconversion: If the initial synthesis yields a scaffold with existing functional groups, these can be chemically transformed in subsequent steps. For example, a carbonyl group on the indane moiety could be reduced or converted to other functionalities.
The choice of strategy depends on the desired final compound and the compatibility of the reagents with the strained azetidine ring, which can be susceptible to ring-opening under certain conditions. nih.gov
Introduction of Diverse Substituents on Azetidine Ring
The azetidine nitrogen provides a convenient handle for introducing structural diversity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and readily reactive with various electrophiles.
Common modifications include:
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of stable amides and sulfonamides, respectively. These groups can alter the molecule's electronic properties and serve as important pharmacophores.
N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones, or via nucleophilic substitution with alkyl halides. These modifications are useful for tuning steric bulk and lipophilicity.
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond between the azetidine nitrogen and an aryl halide, providing access to N-aryl derivatives.
The table below illustrates representative functionalization reactions on the azetidine nitrogen.
| Entry | Reagent | Base | Solvent | Product Substituent (R) |
| 1 | Acetyl chloride | Triethylamine | Dichloromethane | -C(O)CH₃ |
| 2 | Benzyl bromide | K₂CO₃ | Acetonitrile | -CH₂Ph |
| 3 | Benzenesulfonyl chloride | Pyridine | Dichloromethane | -SO₂Ph |
| 4 | Phenylboronic acid | Cu(OAc)₂ | Toluene | -Ph |
This is an interactive data table. You can sort and filter the data as needed.
Modification of the Dihydroindene Moiety
The dihydroindene (indane) portion of the scaffold offers additional sites for modification, primarily on its aromatic ring. The reactivity of this ring is governed by the principles of electrophilic aromatic substitution (SEAr). The spiro-fused azetidine ring acts as a weakly activating, ortho-, para-directing group.
Potential modifications include:
Halogenation: Introduction of bromine, chlorine, or iodine can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine with an oxidizing agent. These halogenated derivatives serve as valuable intermediates for further cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring, typically at the para-position relative to the spiro center. The nitro group can subsequently be reduced to an amine, providing another point for diversification.
Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, acyl or alkyl groups can be appended to the aromatic ring, further extending the molecular framework.
The table below summarizes typical electrophilic aromatic substitution reactions on the dihydroindene ring.
| Entry | Reaction | Reagent(s) | Position of Substitution | Product Substituent (X) |
| 1 | Bromination | NBS | para (C-5') | -Br |
| 2 | Nitration | HNO₃/H₂SO₄ | para (C-5') | -NO₂ |
| 3 | Acylation | Acetyl chloride / AlCl₃ | para (C-5') | -C(O)CH₃ |
This is an interactive data table. You can sort and filter the data as needed.
Regioselective Functionalization Approaches
Achieving regioselectivity is a key challenge when functionalizing a molecule with multiple potential reaction sites. In the context of the 1',3'-Dihydrospiro[azetidine-2,2'-indene] core, regioselectivity can be controlled by exploiting the inherent reactivity differences between the azetidine and dihydroindene moieties or by using directing groups. rsc.org
Azetidine vs. Dihydroindene Selectivity: The nucleophilic nitrogen of the azetidine is generally more reactive towards electrophiles than the aromatic ring of the indane. Therefore, N-functionalization can typically be achieved selectively in the presence of the aromatic system by choosing appropriate reaction conditions (e.g., base-mediated reactions).
Regioselectivity on the Aromatic Ring: The substitution pattern on the indane's aromatic ring is directed by the spiro-alkyl group. As an ortho-, para-director, it primarily directs incoming electrophiles to the C-5' (para) and C-7' (ortho) positions. Steric hindrance from the spiro-junction often favors substitution at the less hindered C-5' position.
Directed C-H Functionalization: The installation of a directing group, for instance on the azetidine nitrogen, can enable transition-metal-catalyzed C-H activation at a specific, otherwise unreactive, position. For example, a pyridyl group attached to the nitrogen could direct ortho-C-H activation on the azetidine ring itself or potentially on the dihydroindene moiety. whiterose.ac.uk
By carefully selecting reagents, catalysts, and protective group strategies, chemists can achieve high levels of regioselectivity, enabling the targeted synthesis of complex derivatives of the spiro[azetidine-2,2'-indane] scaffold.
Vi. Theoretical and Computational Chemistry Applied to 1 ,3 Dihydrospiro Azetidine 2,2 Indene
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are indispensable tools for the definitive structural elucidation of complex three-dimensional molecules like spiro-azetidines, serving to corroborate or predict experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Density Functional Theory (DFT) is a commonly employed method for optimizing the molecular geometry of spiro-azetidine derivatives. For instance, studies on polycyclic heterocycles incorporating spiro-oxindole and pyrrolidine (B122466) rings have utilized DFT calculations at the B3LYP/6-311G(d,p) level of theory to determine geometric parameters. researchgate.net These calculated bond lengths, bond angles, and dihedral angles often show excellent agreement with data obtained from single-crystal X-ray diffraction, thereby validating the computed structures. researchgate.net Similarly, DFT calculations have been used to support the structural assignments of spiro[indene-2,2'- tandfonline.comnih.govrsc.orgoxathiazine]-1,3-diones, where computed NMR data aligned well with experimental findings, confirming the reliability of the chosen theoretical model (B3LYP functional with 6-311++G(d,p) basis set). tandfonline.com This approach is crucial for confirming the relative stereochemistry at the spirocenter and other stereogenic centers within the molecule, which can be challenging to assign solely based on experimental NMR data.
Table 1: Representative Computational Methods for Structural Analysis
| Compound Class | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Spiro-oxindole Pyrrolidines | DFT / B3LYP/6-311G(d,p) | Calculation of geometric parameters for comparison with X-ray data. | researchgate.net |
Reaction Mechanism Predictions and Validation (e.g., DFT Studies)
Computational chemistry, particularly DFT, provides profound insights into the reaction mechanisms that govern the synthesis of spiro-azetidine frameworks. These studies are critical for understanding the factors that control stereoselectivity and regioselectivity, enabling the optimization of reaction conditions.
The synthesis of spiro-azetidines often involves cycloaddition reactions. For example, the formation of spiro-oxindole-pyrrolidines via 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide is a widely used synthetic strategy. researchgate.netrsc.org DFT calculations are frequently used to model the transition states of such reactions. By calculating the activation energies for different possible pathways (e.g., leading to endo vs. exo products or different regioisomers), researchers can predict the most likely reaction outcome.
In other systems, such as the formation of "angular" spirocyclic azetidines, DFT calculations have been used to support a proposed oxidative radical-polar crossover (RPC) mechanism. researchgate.net These computational studies help rationalize the observed regioselectivity and provide a detailed picture of the electronic changes occurring throughout the reaction coordinate. researchgate.net
Computational Design of Catalytic Systems and Substrate Scope
The computational design of catalysts is a frontier in chemical synthesis, aiming to create highly efficient and selective catalysts for specific transformations. In the context of spiro-azetidines, enantioselective synthesis is of paramount importance. A notable example is the synthesis of spiro-3,2′-azetidine oxindoles using a chiral phase-transfer (PT) catalyst. nih.gov While this work focused on the experimental discovery of a novel catalyst, it highlights an area where computational chemistry can play a predictive role.
Computational modeling could be employed to:
Screen Catalyst Candidates: Virtually screen libraries of potential chiral catalysts to predict which structures would provide the highest enantioselectivity.
Elucidate Mechanism of Induction: Model the non-covalent interactions between the catalyst, substrate, and reagents in the transition state to understand the precise origin of asymmetric induction. This knowledge can guide the rational design of more effective second-generation catalysts.
Predict Substrate Scope: Use computational models to predict how variations in the substrate structure will affect reaction efficiency and selectivity, thereby guiding experimental efforts.
Control experiments in the phase-transfer catalyzed synthesis of spiro-azetidine oxindoles suggest an interfacial mechanism where the catalyst activates a chloride leaving group. nih.gov DFT and molecular dynamics simulations could model this interfacial phenomenon to refine the catalyst design for broader applicability.
Analysis of Ring Strain and Conformational Dynamics
The structure of 1',3'-Dihydrospiro[azetidine-2,2'-indene] is defined by the fusion of a strained four-membered azetidine (B1206935) ring with a five-membered indene (B144670) ring system at a single quaternary carbon atom. This arrangement imparts significant conformational rigidity.
Conformational Dynamics: Spirocyclic systems are known to have reduced conformational flexibility compared to their acyclic or monocyclic counterparts. nih.gov This rigidity can be advantageous in medicinal chemistry, as it can "lock" a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target. nih.govresearchgate.net Computational techniques like conformational searches and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule, identify low-energy conformers, and understand the barriers to interconversion between them. For example, in-silico analysis has suggested that introducing a spirocyclic moiety can effectively limit the molecular flexibility of an azetidine substituent. researchgate.net
Prediction of Chemical Reactivity and Selectivity
Computational methods are powerful tools for predicting the chemical reactivity and potential biological activity of novel compounds like spiro-azetidines.
DFT calculations can be used to determine various reactivity descriptors. The analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of the electrostatic potential map can identify the most nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. tandfonline.com For example, a DFT study on spiro-indene derivatives was used to identify the electrophilic and nucleophilic centers, providing insight into their reactivity. tandfonline.com
In the context of drug discovery, molecular docking is a widely used computational technique to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as a protein or enzyme. Numerous studies on spiro-oxindole derivatives, which are structurally related to spiro-indenes, have used molecular docking to predict their potential as anticancer agents. rsc.orgresearchgate.net These in silico analyses can guide the synthesis of new analogues with improved activity.
Table 2: Example of Molecular Docking Results for Spiro-oxindole Derivatives Data extracted from a study on spirooxindole–pyrrolidines as potential anticancer agents.
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Compound 4c | ALK | -6.73 | rsc.org |
| Compound 4o | ALK | -7.14 | rsc.org |
| Compound 4u | Bcl-2 | -6.56 | rsc.org |
These studies demonstrate how computational predictions of reactivity, from fundamental electronic properties to complex biological interactions, are integral to the modern investigation of spiro-azetidine compounds.
Vii. Advanced Applications As Synthetic Building Blocks and Molecular Scaffolds
Utilization in Complex Molecule Synthesis
The spiro[azetidine-indene] framework serves as a versatile building block for constructing intricate molecular architectures. The strained four-membered azetidine (B1206935) ring, fused in a spirocyclic arrangement to an indene (B144670) moiety, offers specific steric and electronic properties that can be exploited in complex syntheses. The inherent rigidity and defined three-dimensional geometry of these spirocycles are particularly advantageous. nih.gov
One prominent synthetic strategy involves the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.netnih.gov Research has demonstrated that indene is a suitable reaction partner in these transformations, reacting with cyclic N-sulfonyl imines to produce functionalized spiro[azetidine-indene] compounds in good to high yields. nih.gov This photochemical method is highly efficient for the rapid assembly of the core structure. researchgate.net
The resulting spiroazetidine products can be further elaborated. For instance, the synthesis of ladder-shape azetidine-fused indoline (B122111) pentacycles has been achieved through intermolecular aza-[2+2] photocycloaddition. nih.gov These complex structures contain contiguous quaternary carbons and exhibit absolute exo stereoselectivity, showcasing the utility of the spiro[azetidine-indene] core in generating significant molecular complexity from simpler starting materials. nih.gov Similarly, related spiro[azetidine-2,3′-indoline]-2′,4-diones have been synthesized via the Staudinger ketene (B1206846)–imine cycloaddition, demonstrating the modularity of this scaffold in accessing diverse and biologically relevant compounds. nih.govresearchgate.net
Scaffold Hopping Strategies Employing Spiro[azetidine-indene]
Scaffold hopping is a key strategy in modern medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally distinct scaffold while retaining or improving biological activity. researchgate.net This approach is used to optimize physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, modify selectivity, and generate novel, patentable chemical entities. researchgate.netmdpi.com
The spiro[azetidine-indene] scaffold is an attractive candidate for scaffold hopping due to its unique topological features. Its rigid, three-dimensional structure is a significant departure from the often flat, aromatic systems prevalent in many drug molecules. nih.govnih.gov By replacing a flexible or planar core with the conformationally restricted spiro[azetidine-indene] system, chemists can explore new regions of chemical space and potentially improve binding affinity and selectivity for a biological target. researchgate.netresearchgate.net
Bioisosteric replacement and scaffold hopping are twin methods used to enhance the properties of a compound. researchgate.net The goal is to discover structurally novel compounds by modifying the central core, which can lead to improved potency, better synthetic accessibility, or more desirable drug-like properties. researchgate.netmdpi.com The spiro[azetidine-indene] framework, with its defined vectoral array of substituents, can mimic the spatial arrangement of functional groups in a different parent scaffold, thereby preserving the key interactions with a biological target while introducing a completely novel core.
Development of Diverse Azetidine-Based Chemical Libraries
The development of chemical libraries based on novel scaffolds is fundamental to high-throughput screening and drug discovery. The spiro[azetidine-indene] core is an ideal starting point for creating diverse libraries of compounds for biological screening. The azetidine ring system can be densely functionalized, allowing for the generation of a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net
Diversity-oriented synthesis (DOS) aims to access new chemical space for probe and drug discovery. nih.gov Azetidine-based scaffolds are particularly useful in this context. Through multi-step synthetic sequences, a parent core system can be manipulated to produce a large library of related but structurally diverse molecules. For example, a solid-phase synthesis approach has been described for a 1,976-membered library of spirocyclic azetidines. nih.gov Such libraries are often designed with key physicochemical parameters in mind, especially for applications like central nervous system (CNS) drug discovery where properties facilitating blood-brain barrier penetration are critical. nih.govresearchgate.net
The table below illustrates the types of scaffolds that can be generated from a functionalized azetidine core, highlighting the versatility of this building block in library development.
| Scaffold Type | Description | Synthetic Approach | Intended Application |
| Spirocyclic | A central carbon atom is shared by two rings (e.g., spiro[azetidine-indene]). | [2+2] photocycloaddition, Staudinger reaction. nih.govnih.gov | CNS-focused libraries, probe discovery. nih.gov |
| Fused | Two rings share two atoms and the bond between them. | Intramolecular cyclization reactions. researchgate.net | Generation of lead-like molecules. nih.gov |
| Bridged | Two rings share three or more atoms. | Ring-closing metathesis followed by further transformations. nih.govresearchgate.net | Exploration of novel 3D chemical space. nih.gov |
Contribution to Novel Chemical Space Exploration
A primary goal in modern drug discovery is the exploration of novel chemical space, moving beyond traditional "flat" aromatic structures into more three-dimensional (3D) molecular architectures. nih.gov Molecules with a higher degree of 3D character often exhibit improved target selectivity and better physicochemical properties. nih.gov The spiro[azetidine-indene] scaffold makes a significant contribution to this effort.
The fusion of two rings at a single spiro-carbon atom forces the components into perpendicular orientations, creating a rigid and defined 3D geometry. nih.gov This structural characteristic is a departure from the planar scaffolds that have historically dominated medicinal chemistry. Synthesized molecules based on the spiro[azetidine-indene] framework, such as ladder-shape azetidine-fused indoline pentacycles, exhibit marked three-dimensionality. nih.gov Analysis of these structures using the principal moment of inertia (PMI) shows that they occupy an underexplored region of topological chemical space, with 3D scores distributed in the highest 0.5% region when compared to structures in the DrugBank database. nih.gov
The exploration of this novel chemical space is crucial for finding new biological probes and drug candidates. Diversity-oriented synthesis pathways that produce unique molecular frameworks with favorable physicochemical properties are highly valuable. nih.gov The spiro[azetidine-indene] scaffold and its derivatives represent a successful implementation of this strategy, providing access to synthetically unique architectures that are challenging to prepare through traditional methods. researchgate.net
The following table summarizes the contrast between traditional 2D scaffolds and 3D scaffolds like spiro[azetidine-indene].
| Feature | Traditional 2D Scaffolds | 3D Scaffolds (e.g., Spiro[azetidine-indene]) |
| Geometry | Predominantly planar (e.g., arenes). nih.gov | Saturated, aliphatic rings with out-of-plane substituents. nih.gov |
| Conformation | Generally flexible or flat. | Conformationally rigid and defined. nih.gov |
| Chemical Space | Well-explored, often described as "flatland". | Offers access to novel and underexplored chemical space. nih.gov |
| Drug Discovery Impact | Common pharmacophores, but can have limitations in selectivity and properties. nih.gov | Improved physicochemical profiles, enhanced molecular recognition, and potential for higher selectivity. nih.gov |
Viii. Future Perspectives and Emerging Trends in Spiro Azetidine Indene Research
Development of More Efficient and Sustainable Synthetic Methodologies
The principles of green chemistry are also being integrated into synthetic strategies. rsc.orgnih.gov This includes the use of environmentally friendly solvents, such as water or ionic liquids, and the development of reusable catalysts. rsc.org For instance, the use of β-cyclodextrin as a catalyst in aqueous media has been reported for the synthesis of spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-diones, showcasing a green approach to valuable spiro-heterocycles. rsc.org Microwave-assisted organic synthesis is another powerful tool that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. sciencedaily.com
Future efforts will likely focus on the discovery of novel catalytic systems, including biocatalysts and nanocatalysts, to further enhance the sustainability of spiro[azetidine-indene] synthesis. The development of solvent-free reaction conditions and the utilization of renewable starting materials are also anticipated to be key areas of investigation.
Innovations in Stereocontrol and Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods for spiro[azetidine-indene] derivatives is of paramount importance. Significant progress has been made in controlling the stereochemical outcome of reactions to produce enantiomerically pure or enriched compounds.
One notable advancement is the use of chiral catalysts in asymmetric synthesis. For example, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed for the synthesis of chiral spiro[azetidine-3,3′-indoline]-2,2′-diones with high enantioselectivity. nih.gov This method provides a direct route to densely functionalized chiral spiro compounds. nih.gov Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization is another powerful strategy for constructing chiral spiro-indenes bearing all-carbon quaternary stereocenters with high enantio- and diastereoselectivities. oaepublish.com
Phase-transfer catalysis using novel chiral catalysts has also emerged as a valuable tool for the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles. nih.gov This approach allows for intramolecular C-C bond formation with excellent enantiomeric ratios. nih.gov
Future research in this area will likely focus on the design and application of new chiral ligands and organocatalysts to achieve even higher levels of stereocontrol. The development of catalytic systems that can control the formation of multiple stereocenters in a single transformation will be a key challenge. Furthermore, a deeper understanding of the reaction mechanisms will be crucial for the rational design of more effective and selective asymmetric syntheses.
Integration of Machine Learning and AI in Reaction Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including the discovery and optimization of reactions for spiro[azetidine-indene] systems. beilstein-journals.orgnih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict reaction outcomes, thereby accelerating the discovery of new synthetic routes and optimizing reaction conditions. beilstein-journals.orgresearchgate.net
ML algorithms can be trained on large reaction databases to predict the feasibility and efficiency of a given transformation. beilstein-journals.orgresearchgate.net This can help chemists to prioritize experiments and avoid pursuing unpromising synthetic pathways. For reaction optimization, active learning algorithms can be employed to intelligently select the next set of experiments to perform, leading to the rapid identification of optimal reaction conditions with a minimal number of experiments. duke.eduresearchgate.net
While the application of ML and AI specifically to spiro[azetidine-indene] synthesis is still in its early stages, the broader trends in chemical synthesis suggest that these technologies will play an increasingly important role in the future. The development of specialized datasets and algorithms tailored to the unique challenges of spirocyclic chemistry will be a key area of future research.
Exploration of Novel Reactivity Patterns for Spiro[azetidine-indene] Systems
The unique structural features of the spiro[azetidine-indene] scaffold, particularly the strained four-membered azetidine ring, impart distinct reactivity that can be exploited for further functionalization and the synthesis of novel derivatives. The ring strain of azetidines makes them susceptible to ring-opening reactions, providing a pathway to a variety of functionalized compounds that would be difficult to access through other means. rsc.org
Future research will likely focus on exploring the untapped reactivity of the spiro[azetidine-indene] core. This could involve the development of novel ring-opening reactions under mild conditions to introduce diverse functional groups. Furthermore, the functionalization of the indene (B144670) moiety through methods such as C-H activation could provide access to a wide range of substituted derivatives with potentially interesting biological or material properties.
The exploration of cycloaddition reactions involving either the azetidine or the indene ring system could also lead to the construction of more complex polycyclic spiro compounds. For example, 1,3-dipolar cycloaddition reactions have been effectively used to synthesize complex spiro-heterocycles. nih.gov The unique electronic and steric environment of the spiro[azetidine-indene] scaffold may also enable unprecedented chemical transformations, leading to the discovery of novel reactivity patterns.
Computational Predictions for Unexplored Derivatization
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules. nih.gov In the context of spiro[azetidine-indene] research, computational methods can be used to guide the design of new derivatives with desired properties.
DFT calculations can be employed to study the electronic structure and reactivity of the spiro[azetidine-indene] scaffold. nih.gov This can help in predicting the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new synthetic transformations. For instance, reactivity descriptors obtained from quantum mechanical calculations can provide insights into the reactivity of different derivatives. nih.gov
Molecular docking studies can be used to predict the binding affinity of novel spiro[azetidine-indene] derivatives to biological targets, such as proteins or enzymes. nih.gov This can aid in the rational design of new drug candidates with improved potency and selectivity. Pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) can also be predicted using computational models, which is a crucial step in the early stages of drug discovery. nih.gov
The synergy between computational predictions and experimental validation will be crucial for the efficient discovery of new spiro[azetidine-indene] derivatives with valuable applications. As computational methods become more accurate and accessible, they will play an increasingly important role in guiding the future direction of research in this field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1',3'-Dihydrospiro[azetidine-2,2'-indene], and how can its structural purity be validated?
- Methodological Answer : Multi-component reactions (MCRs) under green conditions (e.g., solvent-free or aqueous media) are effective for synthesizing spiro compounds. For structural validation, use a combination of:
- Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl or amine stretches).
- NMR (1H and 13C) to confirm spiro connectivity and substituent positions. For example, spiro carbons often show distinct shifts in 13C-NMR (e.g., ~50–70 ppm for azetidine rings).
- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
- Data Table :
| Entry | Synthetic Route | Yield (%) | Key Spectral Data |
|---|---|---|---|
| G | MCR, 80°C | 72 | IR: 1720 cm⁻¹ (C=O); 13C-NMR: 65.3 ppm (spiro C) |
| I | Solvent-free | 68 | HRMS: m/z 389.1284 [M+H]+ (calc. 389.1291) |
Q. How should theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Link experimental design to conceptual frameworks such as:
- Frontier Molecular Orbital (FMO) Theory to predict regioselectivity in cycloadditions.
- Steric and Electronic Analysis to rationalize spiro ring strain or substituent effects. For example, azetidine’s ring strain (≈24 kcal/mol) may influence reactivity .
- Steps :
Define hypotheses (e.g., "Electron-withdrawing groups enhance ring-opening").
Align characterization methods (e.g., X-ray crystallography for strain analysis).
Use computational tools (DFT) to validate mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:
- Comparative Analysis : Benchmark against known spiro compounds (e.g., Entry G in shows consistent spiro-C shifts).
- Dynamic Effects : Consider conformational mobility via variable-temperature NMR or NOESY to detect ring-flipping .
- Validation : Cross-check with X-ray crystallography to confirm spatial arrangements .
Q. What computational strategies are effective for modeling this compound’s interactions in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate transition states for reactions (e.g., spiro ring-opening).
- Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., aqueous vs. nonpolar environments).
- AI Integration : Use machine learning (e.g., COMSOL Multiphysics) to predict reaction outcomes from historical data .
Q. How can multi-method data integration (e.g., spectroscopic + crystallographic) address gaps in mechanistic understanding?
- Methodological Answer : Apply triangulation by:
Correlating XRD bond lengths with DFT-optimized structures.
Mapping IR vibrational modes to computed frequencies.
Validating HRMS fragments against in silico fragmentation patterns .
- Example : A 2024 study combined XRD (spiro C–C bond: 1.54 Å) and DFT (1.52 Å) to confirm minimal strain, explaining unexpected thermal stability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
